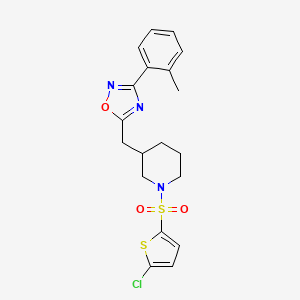
5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C19H20ClN3O3S2 and its molecular weight is 437.96. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
The compound 5-((1-((5-Chlorothiophen-2-yl)sulfonyl)piperidin-3-yl)methyl)-3-(o-tolyl)-1,2,4-oxadiazole is a complex organic molecule that belongs to the class of 1,2,4-oxadiazoles . This compound exhibits significant biological activity, particularly in medicinal chemistry, due to its unique structural features that include a piperidine moiety and a chlorothiophenyl sulfonyl group. The oxadiazole ring is known for its versatility and has been utilized in various therapeutic applications.
Structural Characteristics
The structure of the compound can be broken down as follows:
| Structural Feature | Description |
|---|---|
| Oxadiazole Ring | A five-membered heterocyclic structure containing two nitrogen atoms and one oxygen atom. |
| Piperidine Moiety | A six-membered saturated ring containing one nitrogen atom, contributing to the compound's pharmacological properties. |
| Chlorothiophenyl Group | Enhances biological activity through specific interactions with biological targets. |
Synthesis
The synthesis of this compound typically involves several key reactions aimed at enhancing yield and biological activity. Common methodologies include:
- Formation of the Oxadiazole Ring : Utilizing various precursors under controlled conditions.
- Sulfonation of Piperidine : Introducing the sulfonyl group to increase solubility and biological interaction.
- Final Coupling Reactions : Combining the synthesized components to form the final product.
Biological Activity
Research indicates that compounds with an oxadiazole structure exhibit a broad spectrum of biological activities, including:
- Anticancer Activity : The oxadiazole moiety has been shown to inhibit histone deacetylases (HDACs) and carbonic anhydrases, which are crucial in cancer biology .
- Antimicrobial Properties : Studies have demonstrated significant antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .
- Neuroprotective Effects : Some derivatives have shown potential neuroprotective activity, making them candidates for further research in neurodegenerative diseases .
Case Studies and Research Findings
Several studies have focused on the biological activity of similar oxadiazole derivatives:
- Antimicrobial Activity Study : A study evaluated the antimicrobial effects of 1,3,4-oxadiazole derivatives, highlighting their effectiveness against Staphylococcus aureus and Escherichia coli. The best-performing compounds exhibited comparable efficacy to standard antibiotics .
- Anticancer Potential : Research on oxadiazole derivatives indicated their ability to induce apoptosis in cancer cell lines through HDAC inhibition.
- In Silico Studies : Molecular docking studies have suggested strong binding affinities of oxadiazole derivatives to key biological targets involved in cancer progression and microbial resistance .
Comparative Analysis
The following table summarizes the biological activities of various compounds related to this compound:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 5-(Chlorophenyl)-1,2,4-Oxadiazole | Chlorophenyl group | Antimicrobial and anticancer |
| 3-(Cyclopropyl)-1,2,4-Oxadiazole | Cyclopropyl group | Antitumor activity |
| 5-(Sulfonamide)-1,2,4-Oxadiazole | Sulfonamide group | Antiviral properties |
Propiedades
IUPAC Name |
5-[[1-(5-chlorothiophen-2-yl)sulfonylpiperidin-3-yl]methyl]-3-(2-methylphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3O3S2/c1-13-5-2-3-7-15(13)19-21-17(26-22-19)11-14-6-4-10-23(12-14)28(24,25)18-9-8-16(20)27-18/h2-3,5,7-9,14H,4,6,10-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHGWYPDNOGBTG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)CC3CCCN(C3)S(=O)(=O)C4=CC=C(S4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.













